molecular formula C26H22N4O2S3 B394446 2-(PYRIDIN-2-YLSULFANYL)-N-[4-({4-[2-(PYRIDIN-2-YLSULFANYL)ACETAMIDO]PHENYL}SULFANYL)PHENYL]ACETAMIDE

2-(PYRIDIN-2-YLSULFANYL)-N-[4-({4-[2-(PYRIDIN-2-YLSULFANYL)ACETAMIDO]PHENYL}SULFANYL)PHENYL]ACETAMIDE

Cat. No.: B394446
M. Wt: 518.7g/mol
InChI Key: PYVKIFYKKBZALE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N’-(sulfanediyldibenzene-4,1-diyl)bis[2-(pyridin-2-ylsulfanyl)acetamide] is a complex organic compound characterized by its unique structure, which includes benzene rings, pyridine groups, and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(sulfanediyldibenzene-4,1-diyl)bis[2-(pyridin-2-ylsulfanyl)acetamide] typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4,4’-dichlorodiphenyl sulfide with 2-mercaptopyridine to form the intermediate compound, which is then reacted with 2-chloroacetamide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N,N’-(sulfanediyldibenzene-4,1-diyl)bis[2-(pyridin-2-ylsulfanyl)acetamide] can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: The aromatic rings and pyridine groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings or pyridine groups.

Scientific Research Applications

N,N’-(sulfanediyldibenzene-4,1-diyl)bis[2-(pyridin-2-ylsulfanyl)acetamide] has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which N,N’-(sulfanediyldibenzene-4,1-diyl)bis[2-(pyridin-2-ylsulfanyl)acetamide] exerts its effects is complex and depends on its specific application. In biological systems, it may interact with proteins or nucleic acids, altering their function or stability. The molecular targets and pathways involved can vary, but often include key enzymes or receptors that play a role in cellular processes.

Comparison with Similar Compounds

N,N’-(sulfanediyldibenzene-4,1-diyl)bis[2-(pyridin-2-ylsulfanyl)acetamide] can be compared with other similar compounds, such as:

    N,N’-(sulfanediyldibenzene-4,1-diyl)bis[2-(1H-benzimidazol-2-ylsulfanyl)acetamide]: This compound has a similar structure but includes benzimidazole groups instead of pyridine groups.

    N,N’-(sulfanediyldibenzene-4,1-diyl)bis[2-(pyridin-2-ylsulfanyl)ethanamide]: This compound is similar but has an ethanamide group instead of an acetamide group.

Properties

Molecular Formula

C26H22N4O2S3

Molecular Weight

518.7g/mol

IUPAC Name

2-pyridin-2-ylsulfanyl-N-[4-[4-[(2-pyridin-2-ylsulfanylacetyl)amino]phenyl]sulfanylphenyl]acetamide

InChI

InChI=1S/C26H22N4O2S3/c31-23(17-33-25-5-1-3-15-27-25)29-19-7-11-21(12-8-19)35-22-13-9-20(10-14-22)30-24(32)18-34-26-6-2-4-16-28-26/h1-16H,17-18H2,(H,29,31)(H,30,32)

InChI Key

PYVKIFYKKBZALE-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)SCC(=O)NC2=CC=C(C=C2)SC3=CC=C(C=C3)NC(=O)CSC4=CC=CC=N4

Canonical SMILES

C1=CC=NC(=C1)SCC(=O)NC2=CC=C(C=C2)SC3=CC=C(C=C3)NC(=O)CSC4=CC=CC=N4

Origin of Product

United States

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